molecular formula C17H15N3O2S2 B2557956 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide CAS No. 864919-72-2

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide

Cat. No. B2557956
CAS RN: 864919-72-2
M. Wt: 357.45
InChI Key: LRFNZPBDALDQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide, commonly known as MPTAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTAT is a thiadiazole derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Human Adenosine A3 Receptor Antagonists

Research indicates that derivatives of thiadiazole, including those with methoxyphenyl groups, have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds, through binding affinity and selectivity enhancements, have shown potential in modulating adenosine A3 receptor activities, which are implicated in various physiological processes (Jung et al., 2004).

Anticancer Agents

A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity as potential anticancer agents. Despite not surpassing the activity of doxorubicin, these compounds exhibited notable cytotoxic activities against various cancer cell lines, suggesting their potential as leads for anticancer drug development (Mohammadi-Farani et al., 2014).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating thiadiazole units, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show promise in cancer therapy by attenuating the growth of cancer cells, both in vitro and in vivo, through glutaminase inhibition (Shukla et al., 2012).

Antimicrobial Activity

Novel compounds featuring thiadiazole and methoxyphenyl groups have been synthesized and shown to possess antimicrobial activity. Such studies highlight the potential of these derivatives in combating bacterial infections, indicating their value in the development of new antimicrobial agents (Murthy & Shashikanth, 2012).

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-9-7-12(8-10-14)16-19-17(24-20-16)23-11-15(21)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFNZPBDALDQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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